BenchChemオンラインストアへようこそ!

Furo[3,4-b]quinoxaline

Regioisomerism Thermophysical Properties Purification

Furo[3,4-b]quinoxaline (CAS 269-71-6) is a tricyclic fused heterocycle with molecular formula C₁₀H₆N₂O and a molecular weight of 170.17 g·mol⁻¹, composed of a quinoxaline core annulated with a furan ring at the [3,4-b] position. It belongs to the broader quinoxaline family, a privileged scaffold class recognized for its electron-transporting character and synthetic versatility across medicinal chemistry and organic electronics.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 269-71-6
Cat. No. B11913692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-b]quinoxaline
CAS269-71-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=COC=C3N=C2C=C1
InChIInChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H
InChIKeyNTXBSHWBLIQXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-b]quinoxaline CAS 269-71-6 – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Furo[3,4-b]quinoxaline (CAS 269-71-6) is a tricyclic fused heterocycle with molecular formula C₁₀H₆N₂O and a molecular weight of 170.17 g·mol⁻¹, composed of a quinoxaline core annulated with a furan ring at the [3,4-b] position . It belongs to the broader quinoxaline family, a privileged scaffold class recognized for its electron-transporting character and synthetic versatility across medicinal chemistry and organic electronics [1]. The compound is classified under C07D491/04 in patent literature and is commercially available from multiple specialty chemical suppliers as a research-grade building block [2].

Why Generic Substitution of Furo[3,4-b]quinoxaline (CAS 269-71-6) with Simple Quinoxaline or Regioisomeric Analogs Produces Divergent Outcomes


Substituting furo[3,4-b]quinoxaline with unsubstituted quinoxaline (CAS 91-19-0) or its [2,3-b] regioisomer (CAS 269-77-2) introduces critical deviations in boiling point, polarity, lipophilicity, and hydrogen-bonding capacity that directly impact chromatographic behavior, formulation solubility, and reactivity in cycloaddition chemistry . The furan oxygen atom and its specific [3,4-b] fusion topology confer a uniquely polarizable π-surface (PSA = 38.92 Ų) and elevated LogP (2.376) relative to the parent quinoxaline core (PSA ≈ 25.78 Ų; LogP ≈ 1.30), while the regioisomeric [2,3-b] variant exhibits a markedly lower boiling point (317.7 °C vs. 343.9 °C) despite identical molecular weight and density, indicating substantial differences in intermolecular interaction energetics . Furthermore, furo[3,4-b]quinoxaline serves as a demonstrated azaisobenzofuran-type transient intermediate in tandem Diels–Alder trapping sequences to generate phenazine derivatives—a reactivity pathway not available to the [2,3-b] isomer or to thieno/pyrrolo analogs lacking the requisite furan oxygen positioning [1].

Quantitative Evidence Guide: Furo[3,4-b]quinoxaline (CAS 269-71-6) – Differentiation Metrics Against Closest Structural Analogs


Boiling Point and Flash Point Differentiation: Furo[3,4-b]quinoxaline vs. Its [2,3-b] Regioisomer

Furo[3,4-b]quinoxaline exhibits a calculated boiling point of 343.918 °C at 760 mmHg, which is 26.25 °C higher than that of its regioisomer furo[2,3-b]quinoxaline (317.666 °C) despite identical molecular formula (C₁₀H₆N₂O), molecular weight (170.17), and computed density (1.341 g/cm³) . The flash point difference is similarly pronounced: 172.536 °C for the [3,4-b] isomer vs. 153.231 °C for the [2,3-b] isomer, a Δ of +19.31 °C . These divergent thermophysical values reflect distinct intermolecular packing and dipole–dipole interaction energetics arising solely from the altered furan ring fusion geometry on the quinoxaline core.

Regioisomerism Thermophysical Properties Purification

Polar Surface Area and Lipophilicity: Furo[3,4-b]quinoxaline vs. Parent Quinoxaline

Fusion of a furan ring onto the quinoxaline core at the [3,4-b] position increases the topological polar surface area (PSA) from 25.78 Ų (parent quinoxaline) to 38.92 Ų, an increase of 51% . Simultaneously, the computed LogP rises from approximately 1.30 (quinoxaline) to 2.376, representing an 83% increase in lipophilicity . The molecular weight increases from 130.15 to 170.17 g·mol⁻¹ and the boiling point from ~229.5 °C to 343.9 °C . These combined shifts place furo[3,4-b]quinoxaline in a distinctly different property space: higher membrane permeability potential (LogP), stronger hydrogen-bond acceptor capacity (PSA contribution from furan oxygen), and substantially lower volatility.

Drug-likeness Polarity LogP Membrane Permeability

Electronic Fine-Tuning: PSA and LogP Shift Between Fully Unsaturated and 1,3-Dihydro Furo[3,4-b]quinoxaline Analogs

Comparison of the fully unsaturated furo[3,4-b]quinoxaline (CAS 269-71-6) with its 1,3-dihydro derivative (CAS 114096-83-2) reveals how saturation of the furan ring modulates key molecular descriptors: PSA decreases from 38.92 to 35.01 Ų (−10.0%), and LogP drops from 2.376 to 1.660 (−30.1%) . Molecular weight increases slightly from 170.17 to 172.18 g·mol⁻¹, and exact mass shifts from 170.048 to 172.064 Da . This quantitatively demonstrates that the fully conjugated furan ring in the parent compound contributes significantly to both polar surface area and lipophilicity relative to the partially saturated analog, consistent with the loss of aromatic delocalization in the dihydro form.

Electronic Structure Hydrogenation Effect Structure-Property Relationship

Azaisobenzofuran Intermediate Reactivity: Furo[3,4-b]quinoxaline as a Transient Diene in Tandem Diels–Alder Phenazine Synthesis

Furo[3,4-b]quinoxaline can be generated in situ as a transient azaisobenzofuran intermediate via coupling of o-alkynyl quinoxaline carbonyl derivatives with Fischer carbene complexes, and subsequently trapped by Diels–Alder dienophiles (e.g., N-phenylmaleimide, N-methylmaleimide) to afford phenazine derivatives in a one-pot, three-component process [1]. This tandem generation–trapping sequence proceeds smoothly: with N-phenylmaleimide as the dienophile, the oxa-bridged adduct 7c converts to the fully aromatized phenazine 5c upon standing in chloroform at room temperature [1]. This reactivity is not accessible from thieno[3,4-b]quinoxaline or pyrrolo[3,4-b]quinoxaline analogs, which lack the requisite furan oxygen to form the azaisobenzofuran intermediate. The furo[3,4-b]pyrazine analog (no fused benzene) was reported for the first time in the same study, underscoring the unique electronic requirements for this transformation [1].

Cycloaddition Azaisobenzofuran Multicomponent Reaction Phenazine

Antibacterial Activity of Furo[3,4-b]quinoxaline 4,9-Dioxide Derivatives: In Vivo Efficacy Differentiation from Generic Quinoxaline 1,4-Dioxides

A Free-Wilson analysis of antibacterial activity across a library of quinoxaline 1,4-dioxides predicted that the 2-acetyl-3-hydroxymethyl substitution pattern would confer potent activity; this compound was isolated as its hemiketal form, 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide (compound 3) [1]. This furo[3,4-b]quinoxaline 4,9-dioxide derivative demonstrated 'exceptional activity in vivo against Escherichia coli, Salmonella choleraesuis, and Pasteurella multocida' [1]. The furo[3,4-b] scaffold is integral to this activity because the hemiketal ring closure locks the 2-acetyl and 3-hydroxymethyl groups into a rigidified bicyclic framework that generic quinoxaline 1,4-dioxides cannot replicate. U.S. Patent 3,991,053 further claims 1-substituted 1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxides as antimicrobial agents and animal growth promoters, confirming the scaffold's established industrial relevance [2].

Antibacterial In Vivo Efficacy Quinoxaline 1,4-Dioxide Veterinary Medicine

Fluorogenic Scaffold Utility: Furo[3,4-b]quinoxaline-Derived Fluorophores in Ratiometric Sensing at 425–435 nm Emission

Furo[3,4-b]quinoxaline derivatives function as fluorescent reporters in biochemical sensing: 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxaline (QXD) emits blue fluorescence at 435 nm when formed via the reaction of ascorbic acid with o-phenylenediamine in the presence of Cu²⁺ [1]; the structurally related 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxalin-1(3H)-one (DFQ) emits strongly at 425 nm [2]. These furo[3,4-b]quinoxaline-based fluorophores serve as the signal transduction element in ratiometric fluorescence assays for alkaline phosphatase activity and organophosphorus pesticide detection [1][2]. The furo[3,4-b]quinoxaline core provides a distinct emission wavelength window compared to other quinoxaline-derived fluorophores (e.g., 2,3-distyrylquinoxalines), which typically emit at longer wavelengths due to extended conjugation.

Fluorescence Ratiometric Sensing Alkaline Phosphatase Carbon Quantum Dots

Best Research and Industrial Application Scenarios for Furo[3,4-b]quinoxaline (CAS 269-71-6) Based on Quantitative Differentiation Evidence


Multicomponent Phenazine Library Synthesis via Tandem Azaisobenzofuran–Diels–Alder Strategy

Laboratories engaged in diversity-oriented synthesis of nitrogen-containing polyaromatic compounds should procure furo[3,4-b]quinoxaline (CAS 269-71-6) specifically for its demonstrated capacity to serve as a transient azaisobenzofuran intermediate [1]. As established in Section 3 (Evidence Item 4), this scaffold can be generated in situ by coupling o-alkynyl quinoxaline carbonyl derivatives with Fischer carbene complexes and trapped with dienophiles—including N-phenylmaleimide and N-methylmaleimide—to afford phenazine derivatives in one-pot, three-component reactions [1]. This reactivity pathway is unavailable from thieno[3,4-b]quinoxaline, pyrrolo[3,4-b]quinoxaline, or furo[2,3-b]quinoxaline analogs, making CAS 269-71-6 the irreplaceable starting material for this synthetic methodology.

Medicinal Chemistry SAR Exploration of Furo-Fused Quinoxaline Antibacterial Agents

Medicinal chemistry teams pursuing novel antibacterial agents within the quinoxaline 1,4-dioxide class should select furo[3,4-b]quinoxaline-derived scaffolds based on the validated in vivo efficacy demonstrated by 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide against E. coli, S. choleraesuis, and P. multocida [2][3]. The furo[3,4-b] ring system is not a interchangeable structural feature; rather, it is the rigidifying hemiketal framework—formed spontaneously from the 2-acetyl-3-hydroxymethyl substitution pattern predicted by Free-Wilson analysis to be potently active [2]—that locks the pharmacophore into its bioactive conformation. Procurement of the parent furo[3,4-b]quinoxaline (CAS 269-71-6) provides the core scaffold for systematic SAR exploration of this phenotype.

Blue-Channel Fluorescent Probe Development for Ratiometric Biochemical Sensing

Research groups developing fluorescence-based assays for enzyme activity detection (alkaline phosphatase) or pesticide sensing can utilize furo[3,4-b]quinoxaline as a precursor to blue-emitting fluorophores in the 425–435 nm range [4][5]. The furo[3,4-b]quinoxaline-derived fluorophores QXD (435 nm) and DFQ (425 nm) offer a distinct emission window compared to longer-wavelength quinoxaline dyes, enabling multiplexed ratiometric detection schemes where spectral crosstalk must be minimized [4][5]. Procurement of the parent heterocycle enables on-demand generation of these fluorophores via straightforward condensation with o-phenylenediamine under mild aqueous conditions.

Physicochemical Property Benchmarking and Computational Model Calibration

Computational chemistry and cheminformatics groups developing predictive models for heterocyclic compound properties should use furo[3,4-b]quinoxaline (CAS 269-71-6) as a calibration standard given its well-characterized physicochemical profile: PSA = 38.92 Ų, LogP = 2.376, BP = 343.9 °C, density = 1.341 g/cm³ . The substantial divergence of these parameters from both parent quinoxaline (PSA 25.78, LogP 1.30) and the [2,3-b] regioisomer (BP 317.7 °C) provides a valuable multi-parameter benchmark for validating computational predictions of how furan ring fusion topology affects molecular properties .

Quote Request

Request a Quote for Furo[3,4-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.